molecular formula C17H11F3N4O B8541405 6-cyano-N-((2-(trifluoromethyl)-1H-indol-5-yl)methyl)nicotinamide

6-cyano-N-((2-(trifluoromethyl)-1H-indol-5-yl)methyl)nicotinamide

Cat. No. B8541405
M. Wt: 344.29 g/mol
InChI Key: GZGHLIIMKQJWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08283365B2

Procedure details

The title compound was prepared by a similar procedure to that described for Compound 3 using the appropriate carboxylic acid with 2-(trifluoromethyl)-1H-indol-5-yl]methyl}amine hydrochloride (Intermediate 5):
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([C:8]([NH:10][CH2:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][C:16]([C:21]([F:24])([F:23])[F:22])=[CH:15]3)=[O:9])[CH:5]=[CH:4][CH:3]=1.Cl.FC(F)(F)[C:28]1[NH:29]C2C(C=1)=CC(CN)=CC=2>>[C:2]([C:3]1[N:29]=[CH:28][C:6]([C:8]([NH:10][CH2:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][C:16]([C:21]([F:24])([F:23])[F:22])=[CH:15]3)=[O:9])=[CH:5][CH:4]=1)#[N:7] |f:1.2|

Inputs

Step One
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)NCC=1C=C2C=C(NC2=CC1)C(F)(F)F
Step Two
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
Step Four
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)C(=O)NCC=1C=C2C=C(NC2=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.